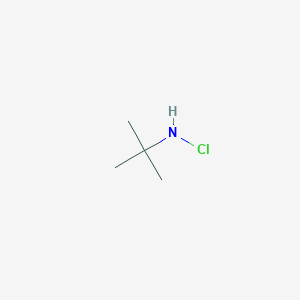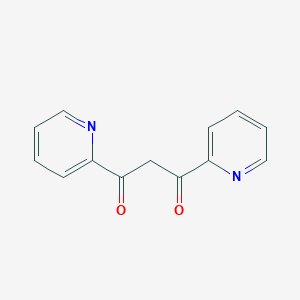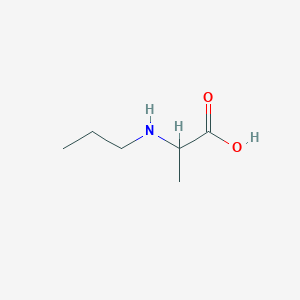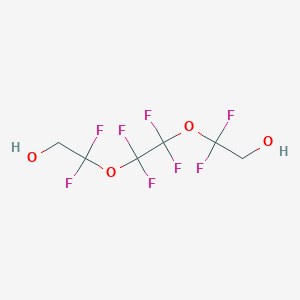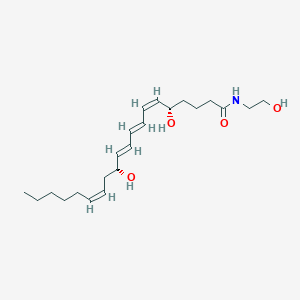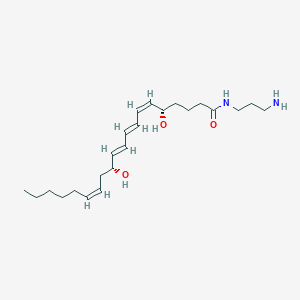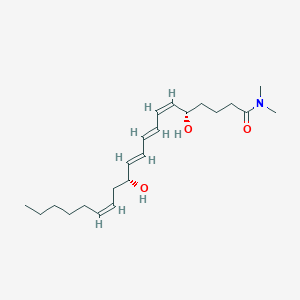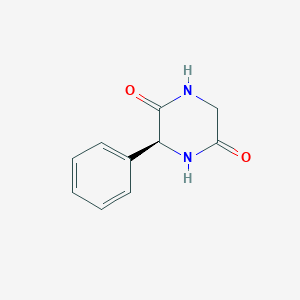
(3S)-3-phenylpiperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-phenylpiperazine-2,5-dione, commonly known as phenylpiperazine, is a heterocyclic organic compound that is widely used in scientific research. It is a versatile compound that has been used in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The mechanism of action of phenylpiperazine is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. It has been shown to bind to various receptors, including 5-HT1A, 5-HT2A, and D2 receptors. It has also been shown to inhibit the reuptake of serotonin and dopamine.
Efectos Bioquímicos Y Fisiológicos
Phenylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to increased mood and decreased anxiety. It has also been shown to have antipsychotic and antidepressant effects. In addition, phenylpiperazine has been shown to have analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylpiperazine has several advantages for lab experiments. It is a versatile compound that can be easily synthesized and modified. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It has been shown to have low selectivity for various receptors, leading to off-target effects. It has also been shown to have poor pharmacokinetic properties, including low bioavailability and rapid metabolism.
Direcciones Futuras
There are several future directions for the study of phenylpiperazine. One direction is the development of more selective and potent phenylpiperazine derivatives that target specific receptors. Another direction is the study of the pharmacokinetic properties of phenylpiperazine and the development of prodrugs that can improve its bioavailability. Additionally, the study of the structure-activity relationship of phenylpiperazine derivatives can lead to the development of new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
Phenylpiperazine can be synthesized using various methods, including the Hantzsch reaction, Buchwald-Hartwig amination, and reductive amination. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Reductive amination involves the condensation of an aldehyde or a ketone with an amine in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
Phenylpiperazine has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been used as a scaffold for the synthesis of various bioactive compounds, including antipsychotics, antidepressants, and anxiolytics. It has also been used as a ligand for various receptors, including serotonin receptors, dopamine receptors, and adrenergic receptors. In addition, phenylpiperazine has been used as a tool for studying the structure-activity relationship of various compounds.
Propiedades
Número CAS |
134521-82-7 |
|---|---|
Nombre del producto |
(3S)-3-phenylpiperazine-2,5-dione |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
(3S)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2/c13-8-6-11-10(14)9(12-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,11,14)(H,12,13)/t9-/m0/s1 |
Clave InChI |
CVXXCIJNZNETDW-VIFPVBQESA-N |
SMILES isomérico |
C1C(=O)N[C@H](C(=O)N1)C2=CC=CC=C2 |
SMILES |
C1C(=O)NC(C(=O)N1)C2=CC=CC=C2 |
SMILES canónico |
C1C(=O)NC(C(=O)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)

